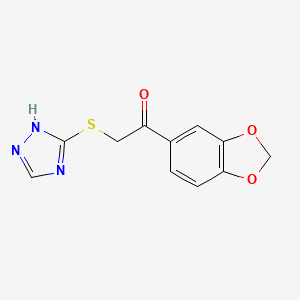

1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-8(4-18-11-12-5-13-14-11)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMCQJOLVDUUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone can be synthesized through a multi-step process involving the following key steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

Thioether Linkage Formation: The final step involves the reaction of the benzodioxole derivative with the triazole derivative in the presence of a suitable thiol reagent and a base to form the thioether linkage.

Industrial Production Methods: Industrial production of 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, alcohol derivatives.

Substitution: Amino derivatives, alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with benzodioxole and triazole moieties exhibit antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The presence of the benzodioxole structure enhances this activity by promoting interaction with microbial enzymes and cellular components .

Anticancer Properties

Studies have demonstrated that thiosemicarbazone derivatives, which include similar structural motifs to our compound of interest, show cytotoxic effects against cancer cell lines. For example, thiosemicarbazones derived from benzodioxole have been reported to induce apoptosis in cancer cells, suggesting that the compound may have similar effects .

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The triazole component may also contribute to this activity through metal chelation mechanisms .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzodioxole derivatives against clinical isolates of bacteria and fungi. Among these derivatives, the compound showed promising activity against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of related thiosemicarbazone derivatives on KB cancer cells. The results indicated significant cell death at micromolar concentrations, with mechanisms involving apoptosis being further investigated . This suggests that our compound may also exhibit similar anticancer properties.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone can be compared with other similar compounds, such as:

1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-yl)ethanone: This compound lacks the thioether linkage and may have different biological activity and chemical reactivity.

1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)propane: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.

1-(1,3-Benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)butane: This compound has an even longer carbon chain, which may further influence its chemical and biological properties.

The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one is a hybrid molecule that incorporates a benzodioxole moiety and a triazole group. This combination suggests potential biological activities due to the known pharmacological properties of both structural components. The benzodioxole ring is often associated with various biological activities, including anti-inflammatory and anticancer effects, while triazole derivatives have been reported for their antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique arrangement that may influence its biological activity. The presence of the sulfur atom in the triazole unit could enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing both benzodioxole and triazole moieties. For instance, derivatives of triazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The benzodioxole component may synergistically enhance this activity due to its own biological properties.

Anticancer Properties

Research indicates that benzodioxole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of the triazole group may further augment these effects by disrupting cellular processes such as DNA synthesis or inducing apoptosis. For example, compounds similar to the one have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

The anti-inflammatory potential of related benzodioxole compounds has been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The addition of a triazole moiety could enhance this effect through modulation of inflammatory pathways.

Case Studies

- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of various triazole derivatives, revealing that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against several pathogens.

- Cytotoxicity Assay : In vitro assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that related compounds induced significant cell death at concentrations as low as 10 µM, suggesting a strong cytotoxic profile.

- Inflammation Model : In an animal model of inflammation, a compound structurally similar to 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one reduced edema by approximately 60% compared to control groups.

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the thiol group via nucleophilic substitution. For example, coupling a benzodioxol-containing ketone with a triazole-thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Cyclization or functionalization of the triazole moiety. Azide-alkyne cycloaddition (Cu-catalyzed click chemistry) is often employed for regioselective triazole formation .

- Critical Conditions :

- Solvent systems like DCE:TFE (1:1) or ethanol under reflux .

- Catalysts such as mCPBA for oxidation or Cu(I) for cycloaddition .

- Purification via column chromatography (e.g., ethyl acetate/dichloromethane gradients) .

- Yield Optimization : Control reaction time (1–16 hours) and temperature (40–80°C) to minimize side products .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., benzodioxol protons at δ 6.7–7.2 ppm, triazole protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- Crystallography :

- Use SHELX software for X-ray diffraction data refinement. Single-crystal X-ray analysis resolves bond lengths and angles, particularly for the triazole-sulfanyl linkage .

- Cross-Validation : Compare experimental data with computational models (DFT) to validate electronic structures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., Candida albicans for antifungal tests) and control for compound purity (>95% by HPLC) .

- Validate bioactivity via dose-response curves (EC₅₀ values) and replicate experiments .

- Mechanistic Studies :

- Perform enzyme inhibition assays (e.g., CYP450 or kinase targets) to identify primary modes of action .

- Use molecular docking (AutoDock Vina) to predict binding affinities to biological targets .

- Addressing Contradictions : If activities vary (e.g., antifungal EC₅₀ ranges from 0.27 to 11.39 mg/L), evaluate solvent effects (DMSO vs. aqueous buffers) or metabolic stability .

Q. What strategies are recommended for overcoming challenges in the regioselective synthesis of the triazole moiety in this compound?

- Methodological Answer :

- Regioselective Control :

- Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles over 1,5-isomers .

- Use protecting groups (e.g., Boc for amines) to direct reactivity .

- Reaction Optimization :

- Microwave irradiation reduces reaction time (minutes vs. hours) and improves selectivity .

- Monitor intermediates via TLC or inline FTIR to detect undesired byproducts .

- Computational Guidance : DFT calculations predict transition states to guide solvent/catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.